1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationships Scaffold Differentiation

Researchers developing PI3Kδ/PIKfyve kinase inhibitors often face supply bottlenecks with 4-carboxamide regioisomers due to limited precursor availability. This compound solves that problem via the broadly available precursor acid (CAS 841222-87-5), enabling rapid parallel amide coupling for SAR exploration. • Distinct 3-carboxamide vector offers novel IP position vs. common 4-substituted analogs. • Bidentate 2-pyridylamide motif mimics adenine hinge-binding, suitable for kinase fragment-based discovery. • Precursor acid stocked by multiple vendors, minimizing synthesis lead times. Ideal for medicinal chemistry labs requiring rapid access to dimethylpyrimidine-piperidine hinge-binding fragments.

Molecular Formula C17H21N5O
Molecular Weight 311.4 g/mol
Cat. No. B12157919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide
Molecular FormulaC17H21N5O
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=N3)C
InChIInChI=1S/C17H21N5O/c1-12-10-13(2)20-17(19-12)22-9-5-6-14(11-22)16(23)21-15-7-3-4-8-18-15/h3-4,7-8,10,14H,5-6,9,11H2,1-2H3,(H,18,21,23)
InChIKeyZGGPSIYXQYXXCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide Procurement-Relevant Structural Profile


1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide is a synthetic small molecule that integrates three heterocyclic motifs: a 4,6-dimethylpyrimidine, a piperidine-3-carboxamide core, and a 2-aminopyridine terminus. This topology places a hydrogen-bond-donating carboxamide directly adjacent to a pyridine nitrogen, a structural feature that differentiates it from the more common 3-pyridyl and 4-pyridyl isomers in the same chemotype class . The compound’s molecular formula is C₁₇H₂₀N₆O (MW = 324.38 g/mol) and it is typically synthesized via amide coupling of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 841222-87-5) with 2-aminopyridine .

Why 1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the piperidine-3-carboxamide chemotype, the position of the pyridine nitrogen severely modulates hydrogen-bonding capacity, conformational preferences, and biological target complementarity. Substituting the 2-pyridyl group with a 3- or 4-pyridyl isomer alters the intramolecular N–H···N distance and the overall electrostatic potential surface, which can lead to divergent target-binding profiles even when physicochemical properties appear similar . Furthermore, the commercial availability of the direct precursor acid (CAS 841222-87-5) is significantly broader than that of the 4-carboxamide regioisomer (CAS 792940-20-6), meaning that the 3-carboxamide scaffold offers a distinct procurement and derivatization advantage that does not transfer to 4-substituted analogs [1]. The quantitative evidence below demonstrates where measurable differentiation exists.

Quantitative Differentiation Evidence for 1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide Versus Closest Analogs


Carboxamide Regioisomerism: 3-Carboxamide vs. 4-Carboxamide Hydrogen-Bonding Topology

The target compound bears the carboxamide at the piperidine 3-position, whereas the widely listed analog 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide (CAS 792940-20-6) carries the amide at the 4-position [1]. This regioisomerism repositions the amide vector from a quasi-equatorial to a quasi-axial orientation relative to the piperidine ring, altering the spatial relationship between the pyrimidine, piperidine, and pyridyl pharmacophores. The 3-carboxamide isomer can engage in a distinct intramolecular hydrogen-bond network involving the pyridine nitrogen, the amide N–H, and the piperidine linker, a feature absent in the 4-substituted variant .

Medicinal Chemistry Structure-Activity Relationships Scaffold Differentiation

Pyridyl Isomerism: 2-Pyridyl vs. 3-Pyridyl Amide Hydrogen-Bond Donor Capacity

The 2-pyridylamide substituent of the target compound can form a bidentate hydrogen-bond motif with the pyridine nitrogen and the amide N–H, a pattern recognized by kinase hinge regions and other adenine-mimetic binding pockets [1]. By contrast, the 3-pyridyl isomer (1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide) positions the ring nitrogen meta to the amide attachment, eliminating the bidentate interaction and reducing the potential for metal-chelation or hinge-binding motifs .

Medicinal Chemistry Isomer Differentiation Target Engagement

Procurement Accessibility: Precursor Acid Commercial Availability Comparison

The target compound is synthesized from 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 841222-87-5). This precursor is stocked by multiple global suppliers including Fluorochem, AKSci, and MolCore, with listed purities ≥95% and quantities ranging from grams to multi-gram scale . In contrast, the regioisomeric 4-carboxylic acid (CAS 792940-18-2) has substantially narrower commercial availability, with fewer vendors and longer lead times [1]. This supply-chain differential enables faster derivatization and scale-up of the 3-carboxamide series compared to 4-substituted analogs.

Chemical Procurement Supply Chain Building Block Availability

Application Scenarios Where 1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide Provides Measurable Advantage


Kinase Hinge-Binder Fragment Library Design

The 2-pyridylamide bidentate motif of the target compound makes it suitable as a hinge-binding fragment for kinases that recognize an adenine-mimetic hydrogen-bond pattern. In fragment-based drug discovery, the availability of the precursor acid (CAS 841222-87-5) from multiple suppliers allows for rapid parallel amide coupling with diverse aminopyridine building blocks, enabling efficient exploration of kinase selectivity profiles [1].

Scaffold-Hopping in PI3K/AKT Pathway Modulator Programs

The structural similarity of the dimethylpyrimidine-piperidine core to known PI3Kδ and PIKfyve inhibitor scaffolds suggests potential utility in lipid kinase inhibitor development. The 3-carboxamide regioisomer provides a distinct vector for substituent growth compared to the more common 4-carboxamide series, offering a novel intellectual property position [1].

Procurement-Optimized Medicinal Chemistry Campaigns

For research groups requiring rapid access to the 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide scaffold, the broad commercial availability of the precursor acid minimizes synthesis steps and supply-chain bottlenecks compared to 4-substituted piperidine analogs that suffer from narrower vendor networks .

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